(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
CAS No.: 1021263-23-9
Cat. No.: VC8434649
Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-23-9 |
|---|---|
| Molecular Formula | C21H15N3O4S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+ |
| Standard InChI Key | OQPZILFFQDMFIP-XNTDXEJSSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
| SMILES | COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate, reflects its intricate architecture. Key features include:
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Benzodioxole group: A fused bicyclic structure known for enhancing metabolic stability and binding affinity in drug design.
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Thiazole ring: A sulfur- and nitrogen-containing heterocycle frequently employed in antimicrobial and anticancer agents.
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Cyanovinyl linker: A rigid spacer that may facilitate interactions with enzymatic active sites.
Table 1 summarizes its molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₄S |
| Molecular Weight | 405.4 g/mol |
| XLogP | 3.9 (estimated) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 113 Ų |
Data derived from PubChem and VulcanChem entries .
Spectroscopic and Stereochemical Data
The compound’s isomeric SMILES string, COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4, confirms the E-configuration of the cyanovinyl group. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are absent in publicly available records, highlighting gaps in its spectroscopic characterization.
Synthesis and Optimization
Synthetic Routes
While explicit synthetic details are proprietary, retrosynthetic analysis suggests a multi-step approach:
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Formation of the thiazole core: Likely via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with α-haloketones.
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Coupling of the benzodioxole moiety: Suzuki-Miyaura cross-coupling could introduce the benzodioxol-5-yl group to the thiazole ring.
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Installation of the cyanovinylamino linker: A Michael addition or Wittig reaction may form the (E)-configured cyanovinyl bridge.
Purification and Yield
Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Reported yields for analogous compounds range from 40–65%, though specific data for this molecule remain unpublished.
The absence of a carboxylic acid group (replaced by a methyl ester) may reduce solubility compared to febuxostat but improve oral bioavailability .
Pharmacokinetic and Toxicity Profiles
ADME Predictions
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Absorption: High LogP (3.9) suggests good membrane permeability but potential solubility challenges .
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Metabolism: The benzodioxole group is susceptible to cytochrome P450-mediated oxidation, likely generating catechol intermediates.
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Excretion: Renal clearance is anticipated due to moderate molecular weight and polar surface area .
Toxicity Risks
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Cyanide release: Metabolic cleavage of the cyano group could release toxic cyanide ions, necessitating structural modifications for clinical use.
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Off-target effects: Thiazoles occasionally inhibit hERG channels, posing arrhythmia risks .
Future Directions and Challenges
Research Priorities
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